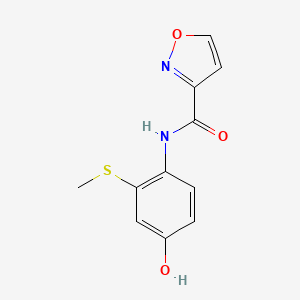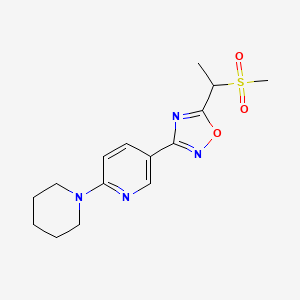![molecular formula C15H19N3O3 B7634016 N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also inhibits the growth of cancer cells and has antimicrobial activity against various bacterial strains. Additionally, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its wide range of potential applications. It can be used in various fields, including medicine, agriculture, and material science. Additionally, it is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of using N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to further study its potential applications in medicine, particularly in the development of new drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is to investigate its potential use in agriculture, as it has been shown to have antimicrobial activity against various bacterial strains. Additionally, further research is needed to determine its mechanism of action and potential toxicity in humans.
Métodos De Síntesis
The synthesis of N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-(5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl)acetic acid with benzylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide.
Aplicaciones Científicas De Investigación
N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in medicine. It exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,20-3)14-17-12(18-21-14)9-13(19)16-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGRRNWOCDHQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)CC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)


![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)
![5-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyridine-2-carbonitrile](/img/structure/B7633979.png)
![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)
![3-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfinylmethyl]-1,2-oxazole](/img/structure/B7634007.png)

![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)